1-Chloro-3-pentanol

Description

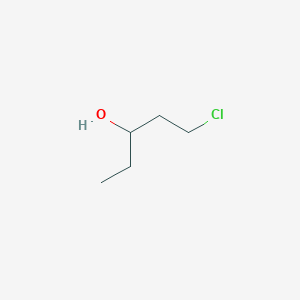

1-Chloro-3-pentanol (C₅H₁₁ClO) is a secondary chlorinated alcohol with a hydroxyl group (-OH) on the third carbon and a chlorine atom (-Cl) on the first carbon of a five-carbon chain. It is synthesized via the reduction of 1-chloro-3-pentanone using sodium borohydride (NaBH₄) in ethanol, yielding a clear, colorless oil with a boiling point of 40°C at 1.4 mm Hg . Key spectroscopic data from infrared (IR) analysis includes a broad O-H stretch at 3348 cm⁻¹, along with characteristic C-H stretches (2969, 2934 cm⁻¹) and C-Cl vibrations (721, 649 cm⁻¹) . The compound’s synthesis and functional groups suggest reactivity typical of secondary alcohols, such as participation in nucleophilic substitution or elimination reactions, though steric and electronic effects may modulate its behavior.

Properties

Molecular Formula |

C5H11ClO |

|---|---|

Molecular Weight |

122.59 g/mol |

IUPAC Name |

1-chloropentan-3-ol |

InChI |

InChI=1S/C5H11ClO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3 |

InChI Key |

WBTZYHJKPKGJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Tertiary alcohol with -OH and two methyl groups on C2 and -Cl on C1.

- Molecular formula: C₄H₉ClO.

Physical and Chemical Properties :

- Limited data on boiling point, but tertiary alcohols generally exhibit lower boiling points than secondary alcohols due to reduced hydrogen bonding.

3-Methyl-1-pentanol (CAS 589-35-5)

Structural Differences :

- Primary alcohol with -OH on C1 and a methyl group on C3.

- Molecular formula: C₆H₁₄O.

Physical and Chemical Properties :

- No boiling point data available, but primary alcohols typically have higher boiling points than secondary or tertiary analogs due to stronger hydrogen bonding.

1-Chloro-3-pentanone

Structural Differences :

- Ketone precursor to this compound, with -Cl on C1 and a carbonyl group (C=O) on C3.

- Molecular formula: C₅H₉ClO.

Comparative Data Table

Key Comparative Insights

Functional Group Positioning: The secondary -OH in this compound contrasts with the tertiary -OH in 1-chloro-2-methyl-2-propanol, affecting reactivity (e.g., oxidation resistance in tertiary alcohols) and physical properties (e.g., boiling point). The primary -OH in 3-methyl-1-pentanol enables easier oxidation to carboxylic acids compared to secondary alcohols.

Safety Profiles: Chlorinated alcohols (e.g., this compound and 1-chloro-2-methyl-2-propanol) require stringent handling due to irritancy risks, whereas non-chlorinated analogs like 3-methyl-1-pentanol focus on flammability and storage .

Synthetic Utility: 1-Chloro-3-pentanone’s role as a precursor highlights the importance of carbonyl reactivity in generating functionalized alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.